molecular formula C6H8N2O B1581153 Pyrazine, methoxymethyl- CAS No. 63450-30-6

Pyrazine, methoxymethyl-

Cat. No. B1581153
CAS RN: 63450-30-6
M. Wt: 124.14 g/mol
InChI Key: DXLUAQMRYDUZCJ-UHFFFAOYSA-N
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Description

Pyrazine, methoxymethyl- is a chemical compound that belongs to the pyrazine family. It is widely used in scientific research, especially in the field of medicinal chemistry. Pyrazine, methoxymethyl- is an important building block in the synthesis of various pharmacologically active compounds.

Mechanism Of Action

The mechanism of action of pyrazine, methoxymethyl- is not well understood. However, it is believed to act by inhibiting certain enzymes that are involved in the synthesis of various biomolecules. Pyrazine, methoxymethyl- is also believed to have antioxidant properties.

Biochemical And Physiological Effects

Pyrazine, methoxymethyl- has been shown to have various biochemical and physiological effects. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to have potential use in the treatment of Alzheimer's disease and Parkinson's disease. Pyrazine, methoxymethyl- has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

Pyrazine, methoxymethyl- has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive. However, pyrazine, methoxymethyl- has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It can also be toxic in high doses.

Future Directions

There are several future directions for the use of pyrazine, methoxymethyl-. One direction is the synthesis of new pharmacologically active compounds using pyrazine, methoxymethyl- as a building block. Another direction is the study of the mechanism of action of pyrazine, methoxymethyl-. Further research is needed to fully understand its mechanism of action. Additionally, the potential use of pyrazine, methoxymethyl- in the treatment of various diseases should be further explored.
Conclusion:
In conclusion, pyrazine, methoxymethyl- is an important building block in the synthesis of various pharmacologically active compounds. It has several advantages for lab experiments, but also has some limitations. Pyrazine, methoxymethyl- has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, and has potential use in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Scientific Research Applications

Pyrazine, methoxymethyl- is widely used in scientific research, especially in the field of medicinal chemistry. It is an important building block in the synthesis of various pharmacologically active compounds. Pyrazine, methoxymethyl- is used in the synthesis of anti-tumor, anti-inflammatory, and anti-viral agents. It is also used in the synthesis of compounds that have potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(methoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLUAQMRYDUZCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069827
Record name Pyrazine, methoxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slight yellow liquid with a roasted hazelnut, almond, peanut odour
Record name 2-Methoxy-(3,5 or 6)-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Methoxy-(3,5 or 6)-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.060-1.090
Record name 2-Methoxy-(3,5 or 6)-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/831/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Pyrazine, methoxymethyl-

CAS RN

63450-30-6
Record name 2-Methoxy-(3,5 or 6)-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, methoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, methoxymethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxymethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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